molecular formula C9H8O2 B1295786 3-Hydroxy-1-indanone CAS No. 26976-59-0

3-Hydroxy-1-indanone

Cat. No. B1295786
CAS RN: 26976-59-0
M. Wt: 148.16 g/mol
InChI Key: UOBZGMJWBBQSLX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-indanone is a chemical compound that is part of the indanone family, characterized by a hydroxyl group at the third position and a ketone group at the first position of the indane ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

Several methods have been developed for the synthesis of 3-Hydroxy-1-indanone and its derivatives. Asymmetric rhodium-catalyzed hydroacylation has been used to synthesize 3-substituted indanones with high conversions and enantioselectivity . A copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde has been reported as a facile and efficient method to synthesize 3-hydroxy-1-indanones under mild conditions . Additionally, Brønsted acid-catalyzed tandem cyclization has been employed to synthesize 3-alkoxy and 3-sulfamido indanones from in-situ generated 3-hydroxy indanones . Rhodium-catalyzed asymmetric intramolecular 1,4-addition has also been used to synthesize chiral 3-aryl-1-indanones . Furthermore, Rh(III)-catalyzed reactions of α-carbonyl sulfoxonium ylides with alkenes have been utilized to synthesize indanone derivatives via a formal [4 + 1] cycloaddition .

Molecular Structure Analysis

The molecular structure of 3-Hydroxy-1-indanone and its derivatives has been characterized using various techniques. X-ray diffraction has been used to determine the crystal structure of related compounds, revealing details such as ring conformations and intermolecular hydrogen bonding . Spectroscopic methods, including IR and NMR, have been employed to investigate the molecular and electronic structure of potassium 3-oxo-2,3-dihydro-1H-inden-4-olate, a related compound .

Chemical Reactions Analysis

3-Hydroxy-1-indanone can undergo various chemical reactions. It has been shown to participate in Brønsted acid-catalyzed allylic substitution reactions . Biotransformation using bacterial strains expressing naphthalene dioxygenase and toluene dioxygenase has been examined, leading to the hydroxylation of 1-indanone to 3-hydroxy-1-indanone . The phenylmercury derivatives of hydroxymethylene-substituted 1-indanones have been synthesized, indicating the reactivity of the hydroxyl group in the presence of heavy metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Hydroxy-1-indanone derivatives are influenced by their molecular structure. The introduction of different substituents can affect properties such as solubility, melting point, and reactivity. The chelate structure of potassium 3-oxo-2,3-dihydro-1H-inden-4-olate has been shown to affect its spectral properties and reactivity . The crystal structure analysis of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene has provided insights into the conformation of the rings and the presence of intermolecular hydrogen bonding, which can influence the compound's stability and reactivity .

Scientific Research Applications

Excited-State Intramolecular Proton Transfer

3-Hydroxy-1-indanone, related to 7-hydroxy-1-indanone, has been studied in the context of excited-state intramolecular proton transfer (ESIPT). ESIPT is a process where a proton is transferred within a molecule upon excitation. Research on 7-hydroxy-1-indanone has shown unique tautomer emissions, contributing to the development of white light generation in a single ESIPT system. This finding is significant for advancements in organic light-emitting diodes (OLEDs) (Tang et al., 2011).

Synthesis Methods

A copper-catalyzed intramolecular annulation method has been developed for the synthesis of 3-hydroxy-1-indanones. This approach provides a straightforward and efficient pathway to produce these compounds under mild conditions, with good to excellent yields (He et al., 2018).

Fungal Biotransformation

Fungi, such as Penicillium brasilianum, have shown the ability to use 1-indanone as a substrate, leading to the production of compounds like (-)-(R)-3-hydroxy-1-indanone. This demonstrates the potential of using fungal biotransformations for the production of specific organic compounds (Fill et al., 2012).

Bacterial Biotransformation

Bacterial strains expressing enzymes like naphthalene dioxygenase have been used to biotransform 1-indanone to hydroxyindanones. This method represents a direct and alternative route to chemical synthesis for producing compounds like 3-hydroxy-1-indanone (Resnick et al., 1994).

Biomass-Derived Compound Studies

The energetic and structural properties of biomass-derived compounds, including variants of hydroxy-1-indanones, have been studied. These studies include the determination of enthalpies of combustion and sublimation, which are crucial for understanding their thermodynamic properties (Ribeiro da Silva & Ribeiro da Silva, 2020).

Potential in Treating Neurological Conditions

Indanone derivatives, such as 2-benzylidene-1-indanone, have been investigated for their potential in treating neurological conditions. While not directly studying 3-hydroxy-1-indanone, this research points to the broader therapeutic potential of indanone derivatives (Janse van Rensburg et al., 2019).

Safety And Hazards

3-Hydroxy-1-indanone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Future Directions

The synthesis of 3-Hydroxy-1-indanone via copper-catalyzed intramolecular annulation reactions is a promising area of research . The method provides a simple and efficient way to synthesize 3-Hydroxy-1-indanones, which could have potential applications in various fields.

properties

IUPAC Name

3-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBZGMJWBBQSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70949750
Record name 3-Hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-1-indanone

CAS RN

26976-59-0
Record name 2,3-Dihydro-3-hydroxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26976-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Indanone, 3-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026976590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70949750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 73.25 g. (0.5 mole) of 1,3-indandione, 10.0 g. of 10% Pd on charcoal and 800 ml. of 2B-ethanol was added on the 1 liter flask of a Brown Hydrogenator, and hydrogen equivalent to 125 ml. of 1M sodium borohydride solution was added at room temperature and atmospheric pressure (0.5 mole H2). The solution was filtered through a bed of Celite Filter Aid, and the bed washed with ethanol. The ethanol solution was concentrated, and from the concentrate, a small amount of white solid separated, 1,3-indanediol, 1,6 g., m.p. 182°-187°. This by-product was filtered off and discarded. Evaporation of the filtrate gave 70.2 g. of nearly colorless oil (yield > 95%) which can be used directly in the aldehyde condensation. The IR spectrum of the product showed typical hydroxyl and carbonyl absorption.
[Compound]
Name
aldehyde
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0.5 mol
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[Compound]
Name
2B-ethanol
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0 (± 1) mol
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Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
SM Resnick, DS Torok, K Lee, JM Brand… - Applied and …, 1994 - Am Soc Microbiol
… are essentially identical to those reported for 3-hydroxy-1-indanone in the present study. Also, 1-… Hence, the 3-hydroxy-1-indanone formed by strain F101 could conceivably result via …
Number of citations: 88 journals.asm.org
TP Fill, JVD Silva, KTD Oliveira, BFD Silva… - … of microbiology and …, 2012 - koreascience.kr
… Almost all fungi tested produced 3-hydroxy-1-indanone. … to a mixture of 3-hydroxy-1-indanone (91%) and 2-hydroxy-1indanone (9%). The (R)-3-hydroxy-1-indanone was formed in 62% …
Number of citations: 15 koreascience.kr
MP Serve, MJ Ferry, KO Yu, CT Olson… - Journal of Toxicology …, 1990 - Taylor & Francis
… 3-Hydroxy-1-indanone was prepared by oxidation of 3bromo-1-indanone (Treibs and Schroth, 1961) according to the literature procedure (Undheim and Nilsen, 1975). 4-Hydroxy-1-…
Number of citations: 3 www.tandfonline.com
M Casellas, M Grifoll, JM Bayona… - Applied and …, 1997 - Am Soc Microbiol
… that the structure of metabolite IV is 3-hydroxy-1-indanone. These data are consistent with … the HPLC chromatogram of the neutral extract), 3-hydroxy-1-indanone (compound IV) (7.2% of …
Number of citations: 191 journals.asm.org
K Lee, SM Resnick, DT Gibson - Applied and environmental …, 1997 - Am Soc Microbiol
… GC-MS analysis of the products formed from 25 mg of substrate (Table 1) revealed the presence of 3-hydroxy-1-indanone and two unidentified metabolites with molecular ions at m/z …
Number of citations: 28 journals.asm.org
K Undheim, BP Nilsen - Acta Chem. Scand. B, 1975 - actachemscand.org
In a recent paper we have described a synthesis of^-substituted la, 6a-dihydroindeno [l, 2-6] azirin-6 (l£ T)-ones and the photochemical transformation of these compounds into the …
Number of citations: 19 actachemscand.org
KO Yu, CT Olson, MJ Ferry… - … & environmental mass …, 1987 - Wiley Online Library
… 2-Hydroxy-1-indanone and 3-hydroxy-1-indanone were synthesized according to literature procedures.I4,l5 Trimethylsilyl (TMS) reagent was BSTFA from Pierce Chemical Co. …
Number of citations: 2 onlinelibrary.wiley.com
A Arefalk - 2005 - diva-portal.org
… The 3-hydroxy1-indanone system has been generated by aldol reactions with strong bases in more complex molecules.Surprisingly, the synthesis of the parent 3hydroxy-1-indanones …
Number of citations: 3 www.diva-portal.org
G He, C Wu, J Zhou, Q Yang, C Zhang… - The Journal of …, 2018 - ACS Publications
We report a facile and highly efficient method that copper-catalyzed intramolecular annulation to synthesize 3-hydroxy-1-indanones employing simple 2-ethynylbenzaldehyde as …
Number of citations: 27 pubs.acs.org
D Zacharová-Kalavská, I Zelenský… - Collection of …, 1971 - cccc.uochb.cas.cz
… The results of elemental analysis for the supposed 3-hydroxy-1-indanone C9 Hs02 (M=I= … In theIR spectrum of a chloroform solution of the supposed 3-hydroxy-1-indanone a single …
Number of citations: 2 cccc.uochb.cas.cz

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